Technical Monograph: 2-Phenoxy-2-phenylacetic Acid
Technical Monograph: 2-Phenoxy-2-phenylacetic Acid
Chemical Identity & Pharmaceutical Utility Profile
Executive Summary
2-Phenoxy-2-phenylacetic acid (also known as
Physicochemical Profile
The introduction of the phenoxy group at the
Table 1: Key Chemical Constants
| Property | Value / Description | Source/Notes |
| IUPAC Name | 2-Phenoxy-2-phenylacetic acid | |
| CAS Registry | 3117-38-2 (Racemate) | |
| Formula | ||
| Molecular Weight | 228.25 g/mol | |
| Physical State | White Crystalline Solid | Recrystallized from hexane/CHCl |
| Melting Point | 117–118 °C | Data for (+)-(S)-enantiomer [1] |
| Optical Rotation | Data for (+)-(S)-enantiomer [1] | |
| pKa (Est.) | ~3.5 – 3.8 | More acidic than phenylacetic acid (4.[1][2][3][4][5][6]3) due to |
| Solubility | Soluble in MeOH, EtOH, CHCl | Poorly soluble in water; soluble in alkaline aq. solution. |
Synthetic Routes & Optimization
The synthesis of 2-phenoxy-2-phenylacetic acid generally proceeds via a Williamson Ether Synthesis strategy. This approach is preferred over direct phenylation of mandelic acid due to higher yields and cleaner reaction profiles.
Primary Synthesis Protocol: The -Halo Acid Route
This method relies on the nucleophilic displacement of a halide by a phenoxide ion. The use of an ester intermediate is often preferred to prevent side reactions with the carboxylic acid moiety.
Reagents:
- -Bromophenylacetic acid (or its ethyl ester)
-
Base: Potassium Carbonate (
) or Sodium Hydride ( )[8] -
Solvent: DMF (Dimethylformamide) or Acetone[9]
Step-by-Step Methodology:
-
Activation: Dissolve phenol (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ. -
Displacement: Dropwise add ethyl
-bromophenylacetate (1.0 eq) to the mixture. The reaction is exothermic; maintain temperature C. -
Reflux: Heat the mixture to 80-90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the bromo-ester.
-
Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (
). Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over and concentrate to yield the Ethyl 2-phenoxy-2-phenylacetate intermediate. -
Hydrolysis: Dissolve the ester in Ethanol/Water (1:1). Add LiOH or NaOH (2.5 eq) and stir at room temperature for 2 hours.
-
Isolation: Acidify the aqueous solution to pH 2 with 1M HCl. The product, 2-phenoxy-2-phenylacetic acid , will precipitate. Filter and recrystallize from Hexane/Chloroform.
Reaction Workflow Diagram
Figure 1: Synthetic workflow for 2-phenoxy-2-phenylacetic acid via the
Stereochemistry & Chiral Resolution
Because the
Resolution Strategy
Resolution is typically achieved via diastereomeric salt formation using chiral amines.
-
Resolving Agent: (+)-
-Methylbenzylamine or Cinchonidine. -
Solvent System: Ethanol or Methanol/Water mixtures.
-
Process:
-
Mix racemic acid (1.0 eq) with the chiral amine (0.5 - 1.0 eq) in hot ethanol.
-
Allow to cool slowly. The diastereomeric salt of the (S)-acid (typically) crystallizes out first due to differential solubility.
-
Filter the salt and liberate the free acid by partitioning between dilute HCl and Ether.
-
Check optical purity via polarimetry (
for S-isomer) or Chiral HPLC.
-
Chiral Solvating Agent (CSA) Utility
Research indicates that 2-phenoxy-2-phenylacetic acid derivatives can act as Chiral Solvating Agents for NMR. The magnetic anisotropy of the two aromatic rings (phenyl and phenoxy) creates distinct shielding regions, allowing for the determination of enantiomeric excess (ee) of chiral amines and alcohols [1].
Pharmaceutical Applications: Phenbenicillin[10]
The primary pharmaceutical application of this moiety is in the synthesis of Phenbenicillin (Penspek), an acid-stable oral penicillin.
Mechanism of Action & Design
-
Core: 6-Aminopenicillanic Acid (6-APA).[9]
-
Advantage: The electron-withdrawing phenoxy group adjacent to the amide carbonyl reduces the electron density on the amide oxygen. This suppresses the nucleophilic attack of the amide oxygen on the
-lactam ring (the primary mechanism of acid-catalyzed penicillin degradation), thereby rendering the drug stable in gastric acid.
Synthesis of Phenbenicillin
The coupling of the acid to the penicillin nucleus requires activation, typically as the acid chloride.
-
Acid Chloride Formation: React 2-phenoxy-2-phenylacetic acid with Thionyl Chloride (
) or Oxalyl Chloride ( ) in DCM with a drop of DMF.-
Note: Avoid high heat to prevent racemization.
-
-
Schotten-Baumann Coupling: Add the acid chloride to a cooled (
C) solution of 6-APA in water/acetone containing Sodium Bicarbonate ( ). -
Isolation: Acidify to precipitate the free acid form of Phenbenicillin, then convert to the Potassium salt for formulation.
Pathway Visualization
Figure 2: Synthesis and pharmacological logic of Phenbenicillin.
References
-
Cirilli, R., et al. (2004). "H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." Arkivoc, (v), 5-25.[3][10] Link
- Batchelor, F. R., et al. (1959). "Synthesis of Penicillin: 6-Aminopenicillanic Acid in Penicillin Fermentations." Nature, 183, 257-258.
-
Merck & Co., Inc. (1994).[8] "Endothelin Antagonists."[8] U.S. Patent 5,340,833. (Describes synthesis of substituted 2-phenoxy-2-phenylacetic acid derivatives). Link
- Rollo, I. M., et al. (1962). "Pharmacological properties of phenbenicillin." British Medical Journal.
Sources
- 1. Phenoxyacetic acid(122-59-8) 1H NMR spectrum [chemicalbook.com]
- 2. scribd.com [scribd.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. rsc.org [rsc.org]
- 5. US4351766A - Production of penicillins - Google Patents [patents.google.com]
- 6. pcet.master.univ-paris-diderot.fr [pcet.master.univ-paris-diderot.fr]
- 7. Full text of "The Organic Chemistry of Drug Synthesis v3" [archive.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US4240960A - Trimethylsilyl substituted penicillins - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
